(Z)-9-Tetradecenal

Description

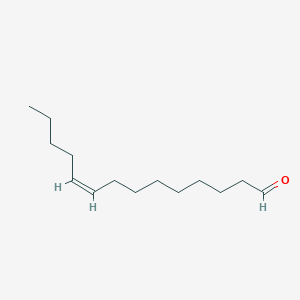

Structure

3D Structure

Properties

IUPAC Name |

(Z)-tetradec-9-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-6,14H,2-4,7-13H2,1H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJAOCICJSRZSR-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041196 | |

| Record name | (Z)-9-Tetradecenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53939-27-8 | |

| Record name | (Z)-9-Tetradecenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53939-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Tetradecenal, (9Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053939278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Tetradecenal, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-9-Tetradecenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-tetradec-9-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-TETRADECENAL, (9Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24Y7I2IU6D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ecological Functions and Behavioral Modulations of Z 9 Tetradecenal

Intraspecific Communication and Mate Location Dynamics

Within a species, (Z)-9-tetradecenal is integral to the communication system that facilitates mate location and successful reproduction. It is often a component, sometimes a primary one, in the complex blends of chemicals that constitute female-produced sex pheromones, attracting males over varying distances.

Agonistic and Antagonistic Behavioral Responses to (Z)-9-Tetradecenal

The behavioral response of male moths to (Z)-9-tetradecenal can be concentration-dependent, exhibiting a functional duality. In some species, such as Helicoverpa armigera, (Z)-9-tetradecenal acts as an agonist at lower concentrations, increasing attraction when added to the specific binary pheromone blend. researchgate.netfrontiersin.org However, at higher dosages, the same compound can act as a behavioral antagonist, inhibiting pheromone attraction. researchgate.netfrontiersin.org This indicates a complex processing of pheromone information by the insect's neural circuits. researchgate.net For instance, in H. armigera, adding small amounts (0.3%) of (Z)-9-tetradecenal to the main pheromone blend increased male attraction, but higher doses (1%, 10%) acted as inhibitors, affecting upwind and close searching behavior. frontiersin.org

In Helicoverpa zea, which does not use (Z)-9-tetradecenal as a conspecific pheromone component, this compound can still elicit responses. psu.edunih.gov At higher dosages, it is responsive to a large-spiking neuron that is most sensitive to the secondary H. zea pheromone component, (Z)-9-hexadecenal. nih.gov This responsiveness at higher dosages of (Z)-9-tetradecenal can explain observed attraction of H. zea males when small proportions of (Z)-9-tetradecenal are added to (Z)-11-hexadecenal to mimic the conspecific blend. psu.edunih.gov However, if the proportion of (Z)-9-tetradecenal becomes too high, it can exceed the threshold of an antagonist neuron, suppressing upwind flight. psu.edunih.gov

Synergistic Effects within Multicomponent Pheromone Blends

(Z)-9-Tetradecenal often functions as part of a multicomponent pheromone blend, and its effectiveness can be significantly influenced by the presence and ratio of other compounds. thegoodscentscompany.comnih.govpsu.eduoup.com In Heliothis virescens, (Z)-9-tetradecenal is a minor component of the female sex pheromone blend and is required in a mixture with (Z)-11-hexadecenal (at a ratio of 100:5) to attract males. oup.com This highlights a synergistic effect where the blend is more attractive than individual components. Similarly, in H. armigera, adding (Z)-9-tetradecenal to the standard sex pheromone blend has been found to double the trap catch compared to the standard blend alone. ioz.ac.cn

Role in Close-Range and Long-Range Male Reproductive Behaviors

(Z)-9-Tetradecenal plays a significant role in male reproductive behaviors across different ranges. Research indicates that it can be important for attracting male moths at both short and long ranges. ioz.ac.cn In H. armigera, while some components function primarily at short range, (Z)-9-tetradecenal has been shown to play a very important role at both short and long ranges. ioz.ac.cn

Studies involving bioassays with synthetic blends mimicking female volatile emissions have shown that (Z)-9-tetradecenal, among other aldehyde components, plays a major role in close-range male reproductive behavior in species like Heliothis virescens. nih.gov The deletion of specific components from a blend can affect different close-range behaviors, indicating the specialized roles of each compound in orchestrating the full sequence of reproductive actions. nih.gov

Species-Specific Behavioral Responses and Interspecific Communication Disruption

Pheromone communication is highly species-specific, acting as a crucial prezygotic barrier to mating and contributing to reproductive isolation. mdpi.comnih.govresearchgate.net (Z)-9-Tetradecenal is involved in this specificity, with its role varying across different species. While it is a sex pheromone component for species like Heliothis peltigera and Heliothis virescens, adding it to the sex attractant of a closely related species, Helicoverpa assulta, can notably decrease the capture of male H. assulta. frontiersin.orgmdpi.com This demonstrates its potential to act as an inhibitor of interspecific communication.

The differences in behavioral responses are linked to the olfactory systems of the insects, including the tuning specificity of pheromone receptors. frontiersin.orgpsu.eduelifesciences.org Different species have receptor neurons with varying sensitivities to pheromone components, allowing them to distinguish conspecific blends from those of other species. nih.govpsu.edu For example, receptor neurons on H. virescens male antennae are specifically tuned to (Z)-9-tetradecenal, while those in H. zea show different response profiles. psu.edu This differential sensitivity underlies the species-specific attraction and the disruptive effect of (Z)-9-tetradecenal on interspecific communication. frontiersin.orgpsu.edumdpi.commdpi.com

Contributions to Reproductive Isolation and Speciation Mechanisms

The species-specific nature of pheromone communication, heavily influenced by components like (Z)-9-tetradecenal, is a significant factor in maintaining reproductive isolation between closely related species. researchgate.netfrontiersin.orgpsu.eduresearchgate.netnih.govpnas.orgnih.gov Differences in the composition and ratios of pheromone blends produced by females, and the corresponding specific olfactory preferences of males, prevent cross-mating. researchgate.netnih.gov

In the genus Adoxophyes, for instance, different species produce varying ratios of major pheromone components, and the effects of minor components like (Z)-9-tetradecen-1-ol (a related alcohol) on trap catches vary with the species, suggesting their role in reproductive isolation. nih.gov While the search results primarily discuss the acetate (B1210297) and alcohol forms in this specific context, the principle of minor components contributing to isolation is relevant to the aldehyde form as well.

The evolution of distinct pheromone communication systems, including shifts in the compounds used and the tuning of olfactory receptors, is considered a fundamental aspect of the divergence and speciation of moth species. nih.govnih.gov The functional differentiation in pheromone receptors, potentially driven by just a few amino acid substitutions, can lead to species-specific responses to compounds like (Z)-9-tetradecenal, reinforcing behavioral barriers to hybridization. nih.govelifesciences.org

Ecological Impact on Pest Management Strategies through Behavioral Manipulation

The understanding of (Z)-9-tetradecenal's role in insect behavior has significant implications for pest management strategies. thegoodscentscompany.comioz.ac.cn As a key sex pheromone component for several agricultural pests, it can be utilized in approaches aimed at manipulating their behavior to reduce populations.

One primary application is in pheromone traps, where synthetic (Z)-9-tetradecenal is used as an attractant to monitor pest populations or directly reduce their numbers through mass trapping. Research has shown that incorporating this compound into lure formulations can improve trap sensitivity and efficacy for species like H. armigera. ioz.ac.cn

Furthermore, (Z)-9-tetradecenal and its derivatives have potential in mating disruption techniques. By permeating an area with the pheromone, the ability of male moths to locate females is disrupted, leading to reduced mating success and, consequently, a decline in pest populations. oup.com A patent from 1995 describes the use of a derivative, (Z)-9-tetradecen-1-ol formate, to disrupt mating behavior in Heliothis zea and Heliothis virescens, demonstrating over 90% mating disruption in agricultural settings. While this example uses a derivative, it illustrates the principle of using compounds related to (Z)-9-tetradecenal for behavioral manipulation in pest control.

The use of semiochemicals like (Z)-9-tetradecenal in pest management is considered an eco-friendly approach compared to traditional insecticides, contributing to sustainable pest control efforts. researchgate.net

Biosynthesis and Metabolic Pathways of Z 9 Tetradecenal

Origin of Precursor Fatty Acids

The biosynthetic pathway for (Z)-9-Tetradecenal originates from ubiquitous fatty acid synthesis. frontiersin.orgresearchgate.net Saturated fatty acids, primarily hexadecanoic (palmitic) or octadecanoic (stearic) acid, serve as the initial precursors. frontiersin.orgplos.org These fatty acids are synthesized de novo from acetyl-CoA, a process catalyzed by acetyl-CoA carboxylase and fatty acid synthase (FAS). researchgate.net While de novo synthesis is a major source, dietary fatty acids can also be incorporated into the pheromone biosynthesis pathway. plos.org

Enzymatic Desaturation Processes

A key step in the biosynthesis of unsaturated pheromones like (Z)-9-Tetradecenal is the introduction of double bonds into the saturated fatty acyl-CoA precursors. frontiersin.orgnih.gov This process is catalyzed by a class of enzymes known as fatty acyl-CoA desaturases. frontiersin.org These desaturases are highly specific, determining the position and geometry (cis or trans) of the double bond(s) in the fatty acid chain. frontiersin.orgharvard.edu

Role of Delta-9 Desaturases in Olefinic Bond Formation

Delta-9 desaturases are crucial enzymes in the formation of a double bond at the ninth carbon position from the carboxyl end of a fatty acid. nih.govplos.org In the context of (Z)-9-Tetradecenal biosynthesis, while some species directly utilize Δ9 desaturases to produce (Z)-9-tetradecenoic acid from myristic acid (14:0), research in species like Heliothis virescens indicates a pathway where (Z)-9-tetradecenal is produced by Δ11 desaturation of hexadecanoic acid (16:0) followed by chain shortening. slu.senih.govmpg.de This highlights the diversity in biosynthetic routes across different lepidopteran species. Δ9 desaturases typically contain conserved domains, including four transmembrane domains and three histidine boxes, characteristic of fatty acid desaturases. plos.orgresearchgate.net

Chain Shortening and Elongation Mechanisms

Following desaturation, modifications to the carbon chain length of the fatty acyl intermediates can occur through chain shortening or elongation. nih.govcapes.gov.br In the biosynthesis of (Z)-9-Tetradecenal in some species, chain shortening via beta-oxidation plays a significant role, particularly when longer-chain fatty acids are the initial substrates. nih.govslu.senih.gov For instance, in Heliothis virescens, (Z)-9-tetradecenal is derived from hexadecanoic acid (C16) through Δ11 desaturation and subsequent chain shortening to a C14 intermediate. slu.senih.gov While chain elongation is also a known mechanism in pheromone biosynthesis, chain shortening appears to be more frequently utilized in the production of Type I pheromones, which include many common moth pheromones. researchgate.net

Terminal Aldehyde Formation via Reductase and Oxidase Activities

The final steps in the biosynthesis of (Z)-9-Tetradecenal involve the modification of the carboxyl group of the fatty acyl intermediate to an aldehyde functional group. frontiersin.orgnih.gov This typically involves a two-step process. First, a fatty acyl-CoA reductase (FAR) converts the fatty acyl precursor to a fatty alcohol. frontiersin.orgresearchgate.netpnas.org Many types of FARs have been identified in moths, exhibiting varying substrate specificities. frontiersin.org Subsequently, a fatty alcohol oxidase or dehydrogenase oxidizes the fatty alcohol to the corresponding aldehyde. frontiersin.orgresearchgate.netnih.gov This oxidation step often occurs in the cuticle of the pheromone gland. nih.govnih.gov Studies in Chloridea virescens (formerly Heliothis virescens) have investigated the distribution of alcohol and aldehyde components within the pheromone gland, suggesting that alcohols are synthesized intracellularly and then translocated to the cuticle for oxidation to aldehydes. nih.govnih.gov

Regulation of Biosynthesis: Role of Pheromone Biosynthesis Activating Neuropeptide (PBAN)

Pheromone biosynthesis in lepidopterans is under strict hormonal control, primarily regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN). nih.govusda.govusda.gov PBAN is a neuropeptide synthesized in the subesophageal ganglion and released into the hemolymph, where it acts on the pheromone gland to stimulate pheromone production. usda.gov PBAN's action involves a cascade of events that ultimately lead to the activation of enzymes involved in the biosynthetic pathway, including desaturases and reductases. psu.edu The functional core of PBAN is a conserved C-terminal pentapeptide sequence, FXPRLamide. usda.govusda.gov PBAN regulation ensures that pheromone production is synchronized with the appropriate time for mating activity. nih.gov

Comparative Biosynthesis Across Lepidopteran Species

While the general pathway of fatty acid synthesis, desaturation, chain modification, and functional group conversion is conserved, the specific enzymes and their substrate specificities vary among lepidopteran species, leading to the production of diverse pheromone blends. frontiersin.orgcapes.gov.brnih.gov For example, while Heliothis virescens produces (Z)-9-tetradecenal from hexadecanoic acid via Δ11 desaturation and chain shortening, other species might utilize a direct Δ9 desaturation of tetradecanoic acid or employ different combinations of desaturases and chain modification enzymes to produce this compound or other pheromone components. slu.senih.govmpg.de Comparative studies using labeled precursors and genetic analysis of desaturases and other biosynthetic enzymes have been instrumental in elucidating these species-specific variations in pheromone biosynthesis. slu.senih.govresearchgate.net The evolution of these diverse pathways, often involving the recruitment and diversification of enzyme families like desaturases, underlies the vast array of lepidopteran pheromones and contributes to reproductive isolation between species. pnas.orgcapes.gov.brresearchgate.net

Olfactory Perception and Neurobiological Mechanisms of Z 9 Tetradecenal Detection

Peripheral Olfactory System Architecture

The peripheral olfactory system of moths is primarily located on the antennae, which are covered in various types of sensilla, the sensory hairs housing olfactory sensory neurons (OSNs). d-nb.info

Structure and Function of Male and Female Antennal Sensilla

Moth antennae, particularly in males, are equipped with specialized sensilla, predominantly sensilla trichodea, that are highly sensitive to sex pheromones. researchgate.netresearchgate.net These sensilla contain the dendrites of OSNs. d-nb.info While male antennae are well-studied for their role in pheromone detection, female antennae also possess olfactory sensory neurons capable of detecting pheromone components, including (Z)-9-Tetradecenal. science.govscience.govscience.gov Studies in Heliothis virescens females have identified OSNs expressing the receptor type HR6, which is cognate to (Z)-9-tetradecenal, within antennal sensilla. science.govscience.govscience.gov These HR6 cells in females coexpress Sensory Neuron Membrane Protein 1 (SNMP1) and are associated with supporting cells expressing Pheromone-Binding Proteins 1 and 2 (PBP1 and PBP2), suggesting congruent mechanisms for pheromone detection in both sexes, although there are structural differences such as the arrangement of SNMP1-expressing cells. science.govscience.govscience.gov

Diversity and Specificity of Olfactory Sensory Neurons (OSNs)

OSNs in moth antennae exhibit diversity and specificity in their responses to different odorants, including pheromone components. researchgate.netd-nb.inforesearchgate.net In species like Heliothis virescens, different populations of sensilla house OSNs with distinct tuning properties. Some sensilla contain OSNs specifically tuned to (Z)-9-tetradecenal, showing no response to even high concentrations of other related compounds like (Z)-9-hexadecenal. researchgate.netpsu.edunih.gov Other sensilla may house OSNs that respond to multiple compounds, including (Z)-9-tetradecenal, albeit sometimes with less sensitivity compared to their primary ligand. researchgate.netpsu.edunih.gov The tuning properties of these OSNs reflect the behavioral requirements of the species for specific pheromonal blends. researchgate.netpsu.edunih.gov For example, in Ostrinia nubilalis, different sensillar types contain receptor neurons with varying degrees of specificity to (Z)-9-tetradecenal and other pheromone components. researchgate.net

Pheromone Receptor (PR) Binding and Activation Mechanisms

The detection of (Z)-9-Tetradecenal at the molecular level involves the binding of the pheromone molecule to specific pheromone receptors (PRs) located on the dendrites of OSNs. researchgate.netfrontiersin.org

Characterization of Specific Odorant Receptors (ORs) Tuned to (Z)-9-Tetradecenal

Pheromone receptors are a subset of odorant receptors (ORs) that are narrowly tuned to specific pheromones. researchgate.net Several studies have characterized ORs that respond to (Z)-9-tetradecenal in different moth species. In Heliothis virescens, a specific population of sensilla contains receptor neurons exclusively tuned to (Z)-9-tetradecenal. researchgate.netpsu.edunih.gov In Helicoverpa armigera, while the ortholog of HassOr14b (HarmOr14b) is tuned to (Z)-9-tetradecenal, another receptor, HarmOR16, has also been shown to be narrowly tuned to (Z)-9-tetradecenal and a behavioral antagonist, (Z)-11-hexadecenol. frontiersin.orgscienceopen.comscienceopen.com In Mythimna separata, MsepPR1 has been demonstrated to respond strongly to (Z)-9-tetradecenal. researcher.life These PRs, as members of the insect OR family, possess a seven-transmembrane structure and form heteromeric ligand-gated non-selective ion channels with the olfactory co-receptor Orco. frontiersin.org

Role of Pheromone-Binding Proteins (PBPs) in Ligand Transport and Selectivity

Pheromone-Binding Proteins (PBPs) are highly abundant proteins found in the sensillum lymph surrounding the dendrites of OSNs. researchgate.netfrontiersin.org They are thought to play a crucial role in the transport of hydrophobic pheromone molecules, including (Z)-9-tetradecenal, from the cuticle pore to the olfactory receptors on the dendritic membrane. researchgate.netresearchgate.netfrontiersin.org PBPs are believed to solubilize pheromones and facilitate their diffusion across the aqueous sensillum lymph. frontiersin.org Beyond simple transport, PBPs are also thought to contribute to the sensitivity and selectivity of pheromone detection by selectively binding to pheromone molecules and potentially enhancing their presentation to the receptors. researchgate.netcabidigitallibrary.org Studies have shown that PBPs, such as HarmPBP1 in Helicoverpa armigera, are essential for the proper perception of sex pheromones, including (Z)-9-tetradecenal. researchgate.net

Molecular Basis of Ligand Selectivity and Amino Acid Substitutions

The fine-tuning of PRs to specific pheromone components like (Z)-9-tetradecenal is determined by the molecular structure of the receptor protein, particularly the amino acid residues within the ligand-binding domain. Research on the orthologous receptors HassOr14b from Helicoverpa assulta and HarmOr14b from Helicoverpa armigera has provided insights into the molecular basis of ligand selectivity. scienceopen.comcas.cnresearchgate.netnih.gov While HassOr14b is primarily tuned to (Z)-9-hexadecenal, HarmOr14b is tuned to (Z)-9-tetradecenal. scienceopen.comcas.cnnih.gov Studies involving site-directed mutagenesis and functional analysis have demonstrated that specific amino acid substitutions can significantly alter the ligand selectivity of these receptors. cas.cnnih.govelifesciences.org For instance, two single-point mutations, F232I and T355I, located in the transmembrane domains of the receptor, were found to collectively determine the functional shift in ligand selectivity from (Z)-9-hexadecenal to (Z)-9-tetradecenal between HassOr14b and HarmOr14b. cas.cnnih.govelifesciences.orgnih.gov This highlights how subtle changes in amino acid sequence can lead to significant differences in pheromone perception and contribute to reproductive isolation between closely related species. cas.cnnih.govelifesciences.org

Central Nervous System Processing of Olfactory Signals

Following detection by olfactory sensory neurons (OSNs) on the antennae, olfactory information is transmitted to the primary olfactory center in the insect brain, the antennal lobe (AL). uni-konstanz.deplos.orgnih.gov The AL is a highly organized structure composed of discrete functional units called glomeruli. uni-konstanz.deplos.orgnih.gov Within the AL, OSN axons expressing the same olfactory receptor typically converge onto a single glomerulus, creating a chemotopic map where different odors or odor components activate specific sets of glomeruli. frontiersin.orgnih.govnih.gov This glomerular activation pattern is then processed by local interneurons and projection neurons (PNs) within the AL, which transmit the information to higher brain centers. plos.orgnih.gov

Mapping of Olfactory Input to the Antennal Lobes (ALs)

The olfactory input from OSNs tuned to (Z)-9-Tetradecenal is mapped to specific glomeruli within the antennal lobe. In male moths, pheromone-sensitive OSNs project to a specialized region of the AL known as the macroglomerular complex (MGC). plos.orgnih.govfrontiersin.org The MGC is sexually dimorphic and is dedicated to processing information related to female-produced pheromones. plos.orgnih.govfrontiersin.org

Studies in Heliothis virescens have shown that OSNs specifically responsive to (Z)-9-tetradecenal, which is a female sex pheromone component in this species, project to the female-specific central large female glomerulus (cLFG) and other glomeruli in females, and to a specific glomerulus within the male MGC in males. d-nb.infopsu.eduplos.orgoup.com In Helicoverpa armigera, signals resulting from (Z)-9-tetradecenal are received by specific glomeruli within the MGC, including the dorsomedial anterior (dma) and dorsomedial posterior (dmp) glomeruli, depending on the study and the specific sensilla type housing the OSNs. researchgate.netfrontiersin.orgntnu.noresearchgate.netnih.govresearchgate.net In Helicoverpa assulta, OSNs tuned to (Z)-9-tetradecenal, which acts as an interspecific interruptant, also project to specific MGC glomeruli. uni-konstanz.deresearchgate.net

The precision of this mapping is crucial for the downstream processing and interpretation of olfactory information. The convergence of OSN axons expressing the same receptor into a single glomerulus suggests a receptor-based organization of olfactory connectivity in the AL. nih.gov Calcium imaging studies have provided visual representations of the activated patterns in the AL in response to (Z)-9-tetradecenal, illustrating the specific glomerular targets of OSNs tuned to this compound in different Helicoverpa species. researchgate.netnih.govresearchgate.net

Functional Specialization of Glomeruli within the Macroglomerular Complex (MGC)

The glomeruli within the MGC are functionally specialized to process information from different pheromone components and behavioral antagonists. This specialization allows for the discrimination of complex pheromone blends and the generation of appropriate behavioral responses. frontiersin.orgoup.com

In Heliothis virescens, the MGC consists of four glomeruli. plos.orgoup.comoup.com Projection neurons tuned to specific pheromonal odorants have dendritic arborizations restricted to one of these glomeruli. nih.gov For example, PNs tuned to (Z)-11-hexadecenal (Z11-16:Ald), a major component, arborize in the cumulus, the largest MGC glomerulus. oup.comnih.gov PNs responsive to (Z)-9-tetradecenal have been shown to arborize in specific glomeruli within the MGC, such as the dorso-medial glomerulus (DM) in Heliothis virescens males. oup.comnih.gov In Helicoverpa armigera, the MGC typically comprises three glomeruli: the cumulus, dorsomedial-anterior (DMA), and dorsomedial-posterior (DMP). frontiersin.orgntnu.no Signals from (Z)-9-tetradecenal are received by the dma (B1662223) and dmp glomeruli. frontiersin.orgntnu.noresearchgate.net

The functional specialization extends to how different concentrations of (Z)-9-tetradecenal are processed. In Helicoverpa armigera, low doses of (Z)-9-tetradecenal primarily activate the glomerulus associated with the minor pheromone component, while higher doses also activate the glomerulus processing behavioral antagonists. researchgate.netfrontiersin.org This suggests that different glomeruli within the MGC are tuned to specific components and potentially different concentrations or ratios within a blend, contributing to the compound's dual role as an agonist and antagonist depending on its concentration. researchgate.netresearchgate.netfrontiersin.orgresearchgate.net

The precise spatial arrangement and functional tuning of MGC glomeruli are critical for encoding the qualitative and quantitative aspects of pheromone blends, enabling the moth to discriminate between conspecific and heterospecific signals and respond appropriately. nih.govoup.com

Neural Circuits Underlying Behavioral Responses to (Z)-9-Tetradecenal

The olfactory information processed in the AL, specifically within the MGC, is transmitted by projection neurons to higher brain centers, including the mushroom body and lateral horn. nih.gov These higher centers integrate olfactory information with input from other sensory modalities and internal states to generate behavioral responses. nih.govumh-csic.es

The neural circuits underlying behavioral responses to (Z)-9-tetradecenal are complex, particularly given its potential dual role as an attractant or antagonist depending on the species and concentration. researchgate.netresearchgate.netfrontiersin.orgresearchgate.net In Helicoverpa armigera, low amounts of (Z)-9-tetradecenal can enhance attraction, while higher amounts inhibit pheromone attraction. researchgate.netresearchgate.netfrontiersin.orgresearchgate.net This functional duality implies complex neural processing downstream of the AL.

Projection neurons from the MGC carry the processed pheromone information to the lateral protocerebrum via different tracts, such as the medial, mediolateral, and lateral tracts. frontiersin.orgresearchgate.netelifesciences.org Studies have investigated the projection patterns of these neurons to understand how attractive and aversive signals are processed at higher levels. researchgate.netelifesciences.org The spatial separation of signals representing attraction versus inhibition in higher olfactory centers suggests that distinct neural pathways are involved in mediating these opposing behavioral responses. researchgate.net

In Heliothis virescens, (Z)-9-tetradecenal is a required component for male attraction when combined with the major component (Z)-11-hexadecenal. oup.comoup.com The neural circuits process the specific blend ratio to elicit upwind flight behavior. oup.com In contrast, in species where (Z)-9-tetradecenal acts as an antagonist, such as Helicoverpa assulta, the neural circuits interpret its presence as an inhibitory signal, leading to behaviors that reduce attraction. researchgate.netfrontiersin.orguni-konstanz.de

Synthetic Methodologies and Biotechnological Production Approaches

Chemical Synthesis Routes for Stereospecific Production

Chemical synthesis provides established pathways for the production of (Z)-9-Tetradecenal, often focusing on achieving high stereoisomeric purity.

Wittig Reactions and Olefin Metathesis

The Wittig reaction is a well-established method for alkene synthesis and can be employed for the stereospecific production of (Z)-9-Tetradecenal. This reaction typically involves the reaction of a phosphorus ylide with a carbonyl compound. mnstate.eduedubirdie.com For the synthesis of (Z)-alkenes, specific conditions or modified Wittig reagents are often utilized to favor the desired (Z) isomer over the (E) isomer. One synthesis route mentions the use of Wittig reactions involving (Z)-9-tetradecenol and phosphorylated reagents to synthesize the compound.

Olefin metathesis, a catalytic reaction that rearranges carbon-carbon double bonds, has also emerged as a powerful tool for synthesizing fatty olefin derivatives, including insect pheromones. google.comgoogleapis.com Z-selective olefin metathesis catalysts, particularly those based on ruthenium, can be used to produce unsaturated fatty alcohol precursors with high (Z) olefin content. google.comjustia.com These precursors can then be converted to the corresponding aldehydes. google.com Research has explored the use of Z-selective cross-metathesis reactions between fatty alcohol derivatives and internal olefins to synthesize Z-enriched fatty olefin products. justia.com

Hydrogenation of Fatty Acid Derivatives

Another chemical synthesis route involves the controlled hydrogenation of corresponding fatty acid derivatives. This method can yield (Z)-9-Tetradecenal with high purity under specific conditions. While the search results broadly mention hydrogenation of fatty acid derivatives, specific details on the catalysts and conditions required for selective (Z) isomer formation of the aldehyde were not extensively detailed. However, related compounds like (Z)-9-tetradecen-1-yl acetate (B1210297) can be synthesized via selective hydrogenation of alkynes using catalysts like palladium on barium sulfate (B86663) with quinoline (B57606) as a poison to achieve the (Z) alkene. chemicalbook.com Subsequent steps would be needed to convert the resulting alcohol or acetate to the aldehyde.

Synthesis from Natural Precursors (e.g., Aleuritic Acid)

Natural precursors, such as aleuritic acid (9,10,16-trihydroxyhexadecanoic acid), can serve as starting materials for the synthesis of (Z)-9-Tetradecenal. researchgate.net Aleuritic acid is a fatty acid found in shellac. fishersci.ca Synthesis routes from aleuritic acid have been reported, sometimes involving simplified Wittig reactions to obtain the desired (Z) stereochemistry. researchgate.net While multi-step syntheses from natural precursors like aleuritic acid can provide good stereochemical control, they may be less practical for large-scale production due to their complexity and the need for multiple purification steps.

Stereochemical Preservation and Purity Considerations

Achieving and maintaining high stereochemical purity, specifically the (Z) isomer, is critical for the biological activity of (Z)-9-Tetradecenal as a pheromone component. Synthesis methods must be carefully controlled to favor the formation of the (Z) double bond and minimize the presence of the (E) isomer. Techniques like Wittig reactions can be designed to be Z-selective.

Purification methods are essential to isolate the desired (Z) isomer and remove impurities, including the (E) isomer and other byproducts. Techniques such as distillation, crystallization, and various chromatographic methods, including silver nitrate-impregnated silica (B1680970) gel chromatography, are employed to achieve high purity. herts.ac.uk The purity of the synthesized product is typically verified using analytical techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC). Impurities, even at levels exceeding 5%, can affect biological activity and confound results in bioassays.

Biotechnological Production via Microbial Fermentation

Biotechnological approaches, particularly using engineered microorganisms, offer an alternative and potentially more sustainable route for producing (Z)-9-Tetradecenal. mdpi.com

Engineering Yeast Cell Factories for Pheromone Component Production

Engineered yeast cell factories, such as Yarrowia lipolytica and Saccharomyces cerevisiae, have been developed for the production of insect pheromone components, including precursors to (Z)-9-Tetradecenal. mdpi.comresearchgate.netdtu.dkbiorxiv.org These yeast strains are metabolically engineered to reconstruct biosynthetic pathways that lead to the desired fatty alcohols or fatty aldehydes. researchgate.netbiorxiv.org

The process typically involves introducing genes for specific enzymes, such as desaturases and reductases, that can convert fatty acid precursors into unsaturated fatty alcohols with the correct double bond position and stereochemistry. researchgate.netbiorxiv.org For example, Δ9-desaturases with specificity towards tetradecanoyl-CoA are crucial for introducing the double bond at the correct position. biorxiv.org Once the fatty alcohol precursor, such as (Z)-9-tetradecen-1-ol, is produced through fermentation, it can be oxidized to yield (Z)-9-Tetradecenal. mdpi.com

Biotechnological production in yeast offers advantages such as sustainability, reduced environmental impact, and potential cost-effectiveness compared to traditional chemical synthesis. mdpi.com Engineered yeast strains can produce commercially relevant titers of moth pheromones. dtu.dk Furthermore, a single fermentation process can potentially produce both major and minor pheromone components, which is significant as minor components can enhance the effectiveness of pheromone formulations. mdpi.com Studies have shown that yeast-derived pheromones can be as efficient as chemically synthesized ones in attracting target insects in field trials. mdpi.com

Optimization of Metabolic Pathways for (Z)-9-Tetradecenal Biosynthesis

The biosynthesis of insect sex pheromones, including fatty acid-derived aldehydes like (Z)-9-tetradecenal, typically involves a series of enzymatic steps starting from common fatty acid synthesis. nih.govfrontiersin.org The general pathway involves fatty acid synthesis, followed by desaturation of fatty acyl-CoA precursors, and then reduction and functional group modifications to yield alcohols, aldehydes, or acetate esters. nih.govfrontiersin.org Specifically for (Z)-9-tetradecenal, this involves the synthesis of a C14 fatty acid, its desaturation at the delta-9 position to form (Z)-9-tetradecenoic acid, and subsequent conversion to the aldehyde. frontiersin.orgbiorxiv.org

Metabolic engineering strategies aim to enhance the production of such compounds in host organisms, primarily yeasts and bacteria. nih.govfrontiersin.orgmdpi.compnnl.gov These strategies often focus on increasing the supply of precursors and cofactors, eliminating competing pathways that divert metabolic flux, and regulating the activity and specificity of key enzymes involved in the biosynthetic route. nih.govfrontiersin.orgmdpi.com

Research has explored the use of engineered yeast, such as Saccharomyces cerevisiae and Yarrowia lipolytica, for producing insect pheromones and their precursors. oup.comnih.govbiorxiv.orgresearchgate.net S. cerevisiae naturally produces C16 and C18 fatty acids, making it a suitable chassis for the biosynthesis of pheromones of similar chain lengths. nih.govfrontiersin.org However, engineering efforts have successfully rewired metabolic flux for the production of other fatty acids and derivatives, including C14 compounds. frontiersin.org

Key enzymes in the biosynthetic pathway for (Z)-9-tetradecenal include fatty acyl-CoA desaturases (FADs) and fatty acyl-CoA reductases (FARs). oup.comfrontiersin.org FADs introduce double bonds into fatty acid chains, while FARs convert fatty acyl-CoAs into corresponding alcohols. oup.com To produce the aldehyde, further enzymatic steps, such as oxidation of the fatty alcohol, are required, often catalyzed by alcohol oxidases. researchgate.netfrontiersin.org

Optimization efforts have involved screening and expressing heterologous enzymes from insects or plants with desired substrate specificity and activity. oup.combiorxiv.org For instance, identifying a delta-9 desaturase with high activity and specificity towards tetradecanoyl-CoA is crucial for efficient (Z)-9-tetradecenal production. biorxiv.orgdtu.dkgoogle.com Studies have tested desaturases from various organisms, including Drosophila melanogaster, to achieve this specificity. oup.combiorxiv.org

Further metabolic engineering strategies include preventing the degradation of fatty alcohol intermediates, inhibiting the degradation of acyl-CoA precursors, reducing the accumulation of storage lipids, and increasing the availability of the tetradecanoyl-CoA precursor. nih.gov Directing enzymes to specific cellular compartments, such as peroxisomes, has also been explored to improve production yields. oup.com

While specific detailed data tables focusing solely on the final yield of (Z)-9-tetradecenal from optimized metabolic pathways were not extensively available in the search results, related studies on the biosynthesis of similar pheromones or their precursors in engineered yeast provide insights into the potential improvements achievable through metabolic engineering. For example, engineered Y. lipolytica strains have shown significant increases in the production of (Z)-9-tetradecen-1-ol (Z9-C14:OH), a precursor to (Z)-9-tetradecenal. nih.gov

The conversion of the fatty alcohol precursor, (Z)-9-tetradecen-1-ol, to (Z)-9-tetradecenal can be achieved through enzymatic oxidation. researchgate.net This step is critical for producing the final aldehyde pheromone. researchgate.netfrontiersin.org

Illustrative Data from Related Pheromone Biosynthesis Studies in Engineered Yeast

While direct yield data for (Z)-9-tetradecenal was limited, the following table presents representative data on the production of related fatty alcohol pheromone precursors in engineered yeast strains, highlighting the impact of metabolic engineering. This data is indicative of the potential for optimizing similar pathways for aldehyde production.

| Engineered Yeast Strain | Target Compound | Key Engineering Strategies | Titer (mg/L) | Fold Increase (vs. background) | Source |

| Yarrowia lipolytica | (Z)-9-Tetradecen-1-ol | Decreased fatty alcohol degradation, downregulated storage lipid accumulation, increased tetradecanoyl-CoA supply | 73.6 | 15 | nih.gov |

| Yarrowia lipolytica | (Z)-7-Dodecen-1-ol | Engineering of β-oxidation, targeting reductase to peroxisomes | 0.10 ± 0.02 | Not specified | oup.com |

| Yarrowia lipolytica | (Z)-7-Tetradecen-1-ol | Engineering of β-oxidation, targeting reductase to peroxisomes | 0.48 ± 0.03 | Not specified | oup.com |

| Saccharomyces cerevisiae | Methyl (Z)-tetradec-9-enoate | Expression of specific Δ9-desaturase | 3.67 ± 0.99 | Not specified | biorxiv.orgresearchgate.net |

Further research is ongoing to improve the efficiency and yield of (Z)-9-tetradecenal biosynthesis through advanced metabolic engineering and synthetic biology techniques, including the design of artificial biosynthetic pathways and the use of computational frameworks for pathway optimization. rug.nlnih.govfrontiersin.orgnih.govresearchgate.net

Evolutionary Dynamics of Z 9 Tetradecenal Pheromone Systems

Comparative Analysis of Pheromone Blends Across Related Species

The composition of sex pheromone blends, including the presence and ratio of (Z)-9-Tetradecenal (Z9-14:Ald), varies significantly among related moth species. This variation is a critical factor in maintaining reproductive isolation between closely related taxa. For instance, in the genus Helicoverpa, Helicoverpa armigera and Helicoverpa assulta utilize (Z)-11-hexadecenal (Z11-16:Ald) and (Z)-9-hexadecenal (Z9-16:Ald) as principal components, but in contrasting ratios (approximately 97:3 in H. armigera and 7:93 in H. assulta). frontiersin.orgnih.gov H. armigera also produces a trace amount of Z9-14:Ald in its pheromone gland, while H. assulta typically does not. frontiersin.orgnih.gov

In the genus Heliothis, Heliothis virescens uses Z11-16:Ald as the major component and Z9-14:Ald as a critical secondary component essential for male attraction. nih.govroyalsocietypublishing.org In contrast, Heliothis subflexa, a closely related species, primarily uses Z11-16:Ald, (Z)-9-hexadecenal (Z9-16:Ald), and (Z)-11-hexadecen-1-ol (Z11-16:OH), with Z9-14:Ald typically present only in trace amounts or reported as completely absent in some studies. ncsu.edu

Comparative analysis reveals that Z9-14:Ald can act as an agonist (attractant) in some species, like H. virescens and H. armigera (at low concentrations), but as a behavioral antagonist (inhibitor) in others, such as H. assulta and Helicoverpa zea. frontiersin.orgmdpi.comresearchgate.net This highlights the divergent evolutionary paths of pheromone systems in these closely related groups.

Data on Pheromone Components in Helicoverpa and Heliothis Species:

| Species | Major Components | Minor Components (including Z9-14:Ald) | Z9-14:Ald Role |

| Helicoverpa armigera | Z11-16:Ald, Z9-16:Ald (97:3 ratio) | Z9-14:Ald (trace amounts) | Agonist (low conc.), Antagonist (high conc.) frontiersin.orgresearchgate.net |

| Helicoverpa assulta | Z11-16:Ald, Z9-16:Ald (7:93 ratio) | Typically absent, sometimes trace | Antagonist frontiersin.orgmdpi.comresearchgate.net |

| Heliothis virescens | Z11-16:Ald, Z9-14:Ald | 14:Ald, 16:Ald, Z7-16:Ald, Z9-16:Ald, Z11-16:OH nih.govroyalsocietypublishing.org | Essential secondary component nih.govroyalsocietypublishing.org |

| Heliothis subflexa | Z11-16:Ald, Z9-16:Ald, Z11-16:OH | 14:Ald, Z9-14:Ald, 16:Ald (trace amounts) ncsu.edu | Trace amounts ncsu.edu |

| Helicoverpa zea | Z11-16:Ald, Z9-16:Ald | Z9-14:Ald | Suppresses attraction mdpi.com |

Genetic Basis of Pheromone Component Ratios

The specific ratios of pheromone components, including Z9-14:Ald, are genetically determined. Studies on Heliothis virescens and Heliothis subflexa have utilized chromosome mapping to investigate the genetic basis of differences in pheromone blends. ncsu.edu Preliminary evidence suggests intraspecific genetic variation contributes to variations in pheromone blends within H. virescens. ncsu.edu A major quantitative trait locus (QTL) for the interspecific variation of Z9-14:Ald between H. virescens and H. subflexa has been identified on a specific linkage group. nih.gov This overlapping QTL between species and within H. virescens indicates a common genetic basis for the production of Z9-14:Ald. nih.gov

Enzymes involved in the biosynthetic pathway of pheromones, such as desaturases, play a key role in determining the final blend composition. Differences in the expression levels or activity of these enzymes can lead to variations in the ratios of components like Z9-14:Ald. For example, expressional divergences of desaturase genes have been shown to determine the opposite sex pheromone component ratios in H. armigera and H. assulta. cas.cn

Co-evolution of Pheromone Signals and Receptor Systems

The evolution of pheromone blends is tightly linked with the evolution of the olfactory receptor systems in the receiving sex, primarily the males. This co-evolutionary process drives the specificity of chemical communication. Male moths possess highly sensitive olfactory sensory neurons (OSNs) that house pheromone receptors (PRs) tuned to specific pheromone components. elifesciences.orgfrontiersin.org These OSNs project to specific glomeruli in the antennal lobe (AL), the primary olfactory center in the insect brain. frontiersin.org

In heliothine moths, the macroglomerular complex (MGC) in the male AL is specialized for processing pheromone information. frontiersin.org Differences in pheromone blends between species are mirrored by differences in the tuning specificity and organization of OSNs and glomeruli in the MGC. frontiersin.org

Studies on Helicoverpa species have shown that orthologous PRs in different species can have shifted ligand selectivities. elifesciences.org For instance, HarmOR14b, the ortholog of HassOR14b in H. armigera, is tuned to Z9-14:Ald, while HassOR14b in H. assulta is tuned to Z9-16:Ald. elifesciences.orgechinobase.org This difference in tuning specificity can be attributed to just a few amino acid substitutions in the receptor protein. elifesciences.orgechinobase.org This indicates that changes in receptor proteins co-evolve with changes in the pheromone blend, contributing to reproductive isolation. nih.gov

Intraspecific and Geographic Variation in Pheromone Expression

Beyond interspecific differences, intraspecific and geographic variations in pheromone expression, including the proportion of Z9-14:Ald, have been observed in several moth species. Preliminary evidence suggests intraspecific geographic variation in the pheromone blends of Heliothis virescens. ncsu.edumpg.de Variation among strains of H. subflexa in pheromone blends could be due to intraspecific genetic variation or methodological differences. ncsu.edu

Studies on H. virescens have demonstrated within-population variation in female pheromones that responds to artificial selection, indicating a genetic basis for this variation. nih.govroyalsocietypublishing.org The relative proportion of Z9-14:Ald can vary among females within a population. nih.gov This intraspecific variation provides the raw material for evolutionary change in pheromone systems.

Geographic variation in pheromone blends has also been noted in other species, such as the carob moth (Ectomyelois ceratoniae), where variations in components like (Z)-9,11-tetradecadienal and (Z)-9-tetradecenal have been reported. modares.ac.ir

Implications for Speciation and Reproductive Barriers

The evolutionary dynamics of pheromone systems, particularly the changes in blend composition and receptor tuning, have significant implications for speciation and the maintenance of reproductive barriers. Differences in pheromone blends act as pre-zygotic isolation mechanisms, preventing interbreeding between species by ensuring that males are primarily attracted to the specific blend produced by conspecific females. elifesciences.orgresearchgate.net

The divergent evolution of pheromone blends, including the role of components like Z9-14:Ald as attractants or antagonists, directly contributes to reproductive isolation. frontiersin.orgmdpi.comresearchgate.net Changes in the ratios of existing components or the addition or loss of minor components can lead to assortative mating based on pheromone preference, thereby reducing gene flow between populations and potentially driving speciation. researchgate.net

The co-evolution of pheromone receptors with pheromone signals further reinforces these reproductive barriers. As the pheromone blend of a species evolves, changes in the tuning of the corresponding receptors in the other sex ensure that they can effectively detect and respond to the conspecific signal while being less responsive or even repelled by the pheromones of other species. elifesciences.orgnih.gov This reciprocal adaptation between signal and receiver strengthens reproductive isolation.

The presence and specific ratio of minor components, such as Z9-14:Ald, in addition to the major components, can play an important role in reproductive isolation. nih.gov Even trace amounts of a component can have significant behavioral effects, acting as synergists or antagonists that fine-tune the specificity of the pheromone signal. frontiersin.orgresearchgate.net

Advanced Research Methodologies and Analytical Techniques

Analytical Chemistry Techniques

Analytical chemistry techniques are essential for isolating, identifying, and quantifying (Z)-9-Tetradecenal from complex biological matrices, such as insect pheromone glands or environmental samples. These techniques also play a role in assessing the purity of synthesized compounds used in research.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and highly effective technique for the identification and quantification of volatile organic compounds like (Z)-9-Tetradecenal in biological samples. mdpi.com GC-MS separates components of a mixture based on their volatility and interaction with a stationary phase, and the mass spectrometer then detects and identifies these components based on their mass-to-charge ratio and fragmentation patterns. mdpi.comresearchgate.net

GC-MS analysis has been instrumental in confirming the presence and determining the relative amounts of (Z)-9-Tetradecenal in pheromone gland extracts of various moth species. nih.govresearchgate.netnih.gov For example, GC-MS analysis revealed (Z)-9-tetradecenal as a constituent in plant extracts and female sex pheromone glands, with identification validated against retention indices and molecular fragmentation patterns. researchgate.netioz.ac.cn Researchers often optimize column temperature gradients and use splitless injection modes to enhance sensitivity and minimize compound degradation during GC-MS analysis.

In studies on Helicoverpa armigera, GC-MS analysis of female sex gland extracts, often combined with GC-EAD, has identified (Z)-9-tetradecenal along with other compounds, providing a chemical profile of the pheromone blend. researchgate.netioz.ac.cn The retention times and mass spectra obtained are compared to those of authentic standards for positive identification. researchgate.netioz.ac.cn

Gas Chromatography-Electroantennographic Detection (GC-EAD) for Bioactivity Profiling

Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful hyphenated technique that combines the separation capabilities of GC with the biological detection ability of an insect antenna. mdpi.comwiley.com This method is crucial for identifying which specific compounds within a complex mixture elicit a physiological response from the insect olfactory system. mdpi.comwiley.com

In GC-EAD, the effluent from the gas chromatograph is split, with a portion directed to a traditional chemical detector (like a Flame Ionization Detector - FID) and another portion directed over a live insect antenna, which serves as a biological detector. ioz.ac.cndntb.gov.ua When an antennally active compound elutes from the GC column, it triggers a depolarization in the antenna, which is recorded as an electroantennogram (EAG) signal. ioz.ac.cndntb.gov.ua This allows researchers to correlate specific chemical peaks from the GC with biological activity. mdpi.comwiley.com

GC-EAD has been widely used to profile the bioactivity of (Z)-9-Tetradecenal and other pheromone components. nih.govnih.govresearchgate.netscienceopen.com Studies on Helicoverpa species, for instance, have utilized GC-EAD to identify antennally active compounds in female pheromone gland extracts, including (Z)-9-tetradecenal. nih.govresearchgate.net GC-EAD analysis has shown that male moth antennae respond to (Z)-9-tetradecenal, indicating its role in olfactory perception. ioz.ac.cnresearchgate.netscienceopen.com The technique is particularly valuable for identifying biologically relevant compounds present even in trace amounts within complex natural extracts. researchgate.netwiley.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an analytical technique used to separate, identify, and quantify each component in a mixture. While GC is typically used for volatile compounds like (Z)-9-Tetradecenal, HPLC is valuable for assessing the purity of synthetic samples, particularly for less volatile compounds or those that are not amenable to GC analysis. herts.ac.uk Although (Z)-9-Tetradecenal is volatile and primarily analyzed by GC methods, HPLC can be applied for purity assessment, especially during its synthesis and purification processes. Purity thresholds, often exceeding 95%, are verified using techniques like HPLC and Nuclear Magnetic Resonance (NMR) to ensure the validity of experimental results, as impurities can confound bioassay outcomes. Some suppliers list purity of (Z)-9-Tetradecenal assessed by HPLC. lookchem.commendelchemicals.com

Electrophysiological and Neurobiological Studies

Electrophysiological and neurobiological techniques provide insights into how the insect olfactory system detects and processes (Z)-9-Tetradecenal at the level of individual sensory neurons and the entire antenna.

Single Sensillum Recording (SSR) for Olfactory Sensory Neuron Characterization

Single Sensillum Recording (SSR) is a highly sensitive electrophysiological technique that allows researchers to record the electrical activity of individual olfactory sensory neurons (OSNs) housed within a single sensillum on the insect antenna. jove.comntu.edu.sgnih.govfrontiersin.org This method provides detailed information about the response characteristics of specific neurons to different odorants, including pheromone components like (Z)-9-Tetradecenal. frontiersin.orgbiorxiv.orgoup.com

In SSR, a recording electrode is inserted into or at the base of a single sensillum, while a reference electrode is typically placed elsewhere on the antenna or in the eye. jove.comntu.edu.sg The electrical signals (action potentials or spikes) generated by the OSNs in response to odor stimulation are amplified and recorded. jove.com Analysis of the firing rate and pattern of these spikes reveals the sensitivity and specificity of the neuron to particular compounds. jove.com

SSR studies have characterized different types of sensilla and the OSNs they contain that respond to (Z)-9-Tetradecenal in various moth species. For example, in Heliothis species, SSR has identified sensilla containing neurons tuned to (Z)-9-tetradecenal, sometimes exclusively or in combination with other pheromone components. frontiersin.orgbiorxiv.org These studies can differentiate between neurons responding to major and minor pheromone components and even those responding to behavioral antagonists. frontiersin.orgoup.com SSR provides a high-resolution view of the peripheral olfactory coding of (Z)-9-Tetradecenal, showing dose-dependent activities in specific types of sensilla. nih.govfrontiersin.org

Table: Single Sensillum Recording Examples for (Z)-9-Tetradecenal

| Moth Species | Sensillum Type | Response to (Z)-9-Tetradecenal | Other Responsive Compounds | Source |

| Heliothis subflexa | Type B | Tuned to (Z)-9-tetradecenal | Less sensitive to (Z)-9-hexadecenal | |

| Heliothis virescens | Specific Type | Tuned specifically | No response to high doses of (Z)-9-hexadecenal | |

| Helicoverpa armigera | Type B | Responds | - | frontiersin.orgbiorxiv.org |

| Helicoverpa assulta | Type A | Responds | Tuned to Z11-16:Ald | frontiersin.org |

| Helicoverpa assulta | Type C | Responds | Also responds to Z9-16:Ald | frontiersin.org |

| Spodoptera frugiperda | Type B | Dose-dependent activity | - | nih.gov |

Electroantennogram (EAG) Recordings for Antennae Sensitivity Analysis

EAG has been used to assess the antennal sensitivity of various insect species to (Z)-9-Tetradecenal. nih.govnih.govresearchgate.netscienceopen.comcambridge.orgoup.com Studies have shown that (Z)-9-tetradecenal can elicit clear EAG responses in the antennae of male moths, consistent with its role as a pheromone component or modulator. nih.govnih.govresearchgate.netoup.com EAG dose-response experiments can demonstrate the concentration range over which the antenna is sensitive to (Z)-9-Tetradecenal. researchgate.net EAG results have also been correlated with behavioral responses in some species, highlighting the link between peripheral olfactory detection and behavior. oup.com

Table: Electroantennogram (EAG) Response Examples for (Z)-9-Tetradecenal

| Moth Species | Response to (Z)-9-Tetradecenal | Notes | Source |

| Helicoverpa assulta | Elicits strong EAD response | Part of analysis of potential sex pheromone components. | nih.gov |

| Spodoptera exempta | EAG responses noted | Found in ovipositor washings along with other components. | nih.gov |

| Eurois occulta | Correlated well with field tests | Identified as an inhibitor in behavioral tests. | oup.com |

| C. insularis | Antennal stimulant | Strongest stimulant among tested compounds in dose-response experiments. | researchgate.net |

| Campoletis chlorideae | Moderate response | CchlOR18 strongly tuned to tetradecanal, moderately to Z9-14:Ald. | scienceopen.com |

Calcium Imaging in Antennal Lobes for Neural Activity Mapping

Calcium imaging is a technique used to visualize and map neural activity in real-time by measuring changes in intracellular calcium concentration, which are correlated with neuronal firing. This method has been applied to study responses to pheromones, including (Z)-9-tetradecenal, in the antennal lobes of moths. In male Heliothis virescens moths, stimulation with (Z)-9-tetradecenal (Z9-14:AL) has been shown to elicit intracellular calcium increases in specific compartments of the antennal lobe. Neurons selectively responsive to (Z)-9-tetradecenal project to the dorso-medial compartment. d-nb.info High concentrations of (Z)-9-tetradecenal also led to intracellular calcium increases in the ventrolateral compartment. d-nb.info The response to (Z)-9-tetradecenal in the dorsomedial compartment was observed to decrease with increasing concentration. d-nb.info Repeated stimulation resulted in a weaker response at all concentrations tested. d-nb.info While calcium imaging provides spatial response patterns in the antennal lobe, visualizing individual glomeruli within these patterns may require additional labeling. d-nb.info

Functional Characterization of Pheromone Receptors in Heterologous Expression Systems (e.g., Xenopus oocytes)

Heterologous expression systems, such as Xenopus laevis oocytes, are widely used to functionally characterize insect pheromone receptors (PRs). This involves expressing the gene encoding a specific PR, often along with the olfactory co-receptor (Orco), in a host cell that does not naturally express these proteins. The response of the expressed receptor to candidate ligands, including (Z)-9-tetradecenal, can then be measured using electrophysiological techniques like two-electrode voltage-clamp recording. scienceopen.com For instance, the ortholog of HassOr14b in Helicoverpa armigera, HarmOr14b, has been shown to be tuned to (Z)-9-tetradecenal (Z9-14:Ald) through studies utilizing the Xenopus laevis oocyte expression system and two-electrode voltage-clamp recording. scienceopen.com Other heterologous systems like HEK293 cells and Sf9 cells have also been employed in pheromone receptor studies. scienceopen.comresearchgate.net Functional investigations using Xenopus oocytes have revealed the ligand specificity of various pheromone receptors in different moth species, contributing to the understanding of how (Z)-9-tetradecenal and other pheromone components are detected. science.govscience.govresearchgate.net

Behavioral Bioassays

Behavioral bioassays are crucial for assessing the observable responses of insects to (Z)-9-Tetradecenal, providing ecologically relevant data on its attractiveness or other behavioral effects.

Wind Tunnel Studies for Flight and Attraction Responses

Wind tunnel studies are commonly used to evaluate the upwind flight and attraction responses of male moths to pheromone plumes. While wind tunnel bioassays are standard practice in pheromone research and have been applied to study responses to various moth pheromones and blends, specific detailed findings regarding the flight and attraction responses of insects solely to (Z)-9-tetradecenal as a single component were not extensively detailed in the provided information. Wind tunnel experiments have investigated responses to pheromone blends that may include or be related to compounds like (Z)-9-tetradecenal acetate (B1210297), examining effects on upwind flight attraction. researchgate.net

Y-Tube Olfactometer Bioassays for Short-Range Attraction

Y-tube olfactometer bioassays are utilized to test the short-range attraction or preference of insects for an odor source by presenting them with a choice between two air streams, one containing the test compound and the other a control. This method is valuable for determining the attractiveness of (Z)-9-tetradecenal over short distances. Specific detailed results of Y-tube olfactometer bioassays focusing solely on the short-range attraction of insects to (Z)-9-tetradecenal were not explicitly available in the provided search snippets.

Field Trapping Experiments for Ecological Efficacy

Field trapping experiments are conducted in natural environments to assess the effectiveness of (Z)-9-Tetradecenal as a lure for monitoring or controlling insect populations. These experiments provide data on the ecological efficacy of the compound under real-world conditions. While field applications of insect sex pheromones, such as controlled release from carriers like paraffin (B1166041) wax for mating disruption, are a significant area of research, specific detailed results of field trapping experiments using (Z)-9-tetradecenal as a sole or primary attractant were not prominently featured in the provided information. science.gov

Molecular Biology and Genetic Approaches

Molecular biology and genetic approaches are employed to understand the genes and proteins involved in the synthesis and detection of (Z)-9-Tetradecenal. This includes identifying and characterizing pheromone receptors, odorant-binding proteins, and other related olfactory proteins. Studies have identified olfactory sensory neurons that express receptors cognate to (Z)-9-tetradecenal, such as the receptor type HR6. researchgate.netscience.gov These HR6-expressing cells have been found to coexpress the Sensory Neuron Membrane Protein 1 (SNMP1) and are associated with supporting cells that express pheromone-binding proteins (PBPs) like PBP1 and PBP2, suggesting a conserved molecular machinery for pheromone detection. researchgate.netscience.govresearchgate.net Genetic studies, including qPCR analysis, are used to examine the expression levels of candidate pheromone receptors and binding proteins in insect antennae. scienceopen.comscience.gov Functional investigations of these genes, often through heterologous expression as mentioned earlier, help to elucidate their roles in detecting specific pheromone components like (Z)-9-tetradecenal. scienceopen.comscience.gov Research also extends to the enzymes involved in pheromone biosynthesis, such as fatty acid desaturases, although specific details linking these directly to the synthesis of (Z)-9-tetradecenal were not the focus of the provided snippets. science.gov

Transcriptomics and Gene Expression Analysis in Pheromone Glands

Transcriptomic analysis of moth pheromone glands has been instrumental in identifying the genes involved in the biosynthesis of sex pheromones, including (Z)-9-Tetradecenal. By comparing gene expression profiles between closely related species that produce different pheromone blends, researchers can pinpoint genes responsible for the observed variations.

For instance, studies on Helicoverpa armigera and Helicoverpa assulta, two species with differing ratios of primary pheromone components ((Z)-11-Hexadecenal and (Z)-9-Hexadecenal), have utilized pheromone gland transcriptomics. cas.cnmdpi.com This research revealed significant differences in the expression levels of desaturase genes, such as LPAQ (a Δ11 desaturase) and NPVE (a Δ9 desaturase), which are key enzymes in the pheromone biosynthesis pathway. cas.cn Higher expression of LPAQ in H. armigera correlates with its higher production of (Z)-11-Hexadecenal, while higher expression of NPVE in H. assulta corresponds to its higher production of (Z)-9-Hexadecenal. cas.cn

While these studies primarily focus on the main components, the methodologies applied are directly relevant to understanding the biosynthesis of minor components like (Z)-9-Tetradecenal. Analyzing the transcriptome of pheromone glands where (Z)-9-Tetradecenal is produced allows for the identification of specific enzymes and transporters involved in its synthesis and secretion. This approach can involve:

RNA Sequencing (RNA-Seq): To obtain a comprehensive profile of all RNA molecules present in the pheromone gland tissue.

Differential Gene Expression Analysis: Comparing transcriptomic data from species or individuals with varying levels of (Z)-9-Tetradecenal production to identify differentially expressed genes.

Pathway Analysis: Mapping identified genes to known metabolic pathways, particularly those involved in fatty acid synthesis and modification, to elucidate the biosynthetic route of (Z)-9-Tetradecenal.

These analyses can reveal candidate genes encoding desaturases, reductases, and aldehyde synthases that are directly involved in the final steps of (Z)-9-Tetradecenal production.

Site-Directed Mutagenesis for Receptor Functionality Studies

Site-directed mutagenesis is a powerful technique used to investigate the function of specific amino acid residues in pheromone receptors (PRs) that interact with pheromone components like (Z)-9-Tetradecenal. By introducing targeted mutations in the gene encoding a PR, researchers can alter specific amino acids and then assess the impact of these changes on the receptor's binding affinity and response to different pheromones.

Studies focusing on the olfactory systems of Helicoverpa species have employed site-directed mutagenesis to understand the ligand selectivity of PRs. For example, research on HarmOR14b and HassOR14b, orthologous receptors in H. armigera and H. assulta respectively, has utilized this technique. researchgate.netelifesciences.orgechinobase.orgnih.gov HarmOR14b is tuned to (Z)-9-Tetradecenal, while HassOR14b is tuned to (Z)-9-Hexadecenal. cas.cnelifesciences.orgnih.gov

By performing site-directed mutagenesis on these receptors and expressing the mutated receptors in model systems like Xenopus laevis oocytes, researchers can measure the electrophysiological responses to various pheromone components. elifesciences.orgnih.gov These experiments have identified key amino acid residues within the receptor binding pocket that determine the specificity towards (Z)-9-Tetradecenal versus other related compounds. researchgate.netelifesciences.orgnih.govresearchgate.net For instance, specific hydrophobic amino acids at certain positions have been shown to be critical determinants of the response specificity of HarmOR14b to (Z)-9-Tetradecenal. researchgate.netresearchgate.net

Data from such studies can be presented in tables showing the response of wild-type and mutated receptors to a panel of pheromones, highlighting how specific mutations alter the receptor's sensitivity and selectivity to (Z)-9-Tetradecenal.

| Receptor Variant | Ligand | Response (nA) | Notes |

| HassOR14b (WT) | (Z)-9-Hexadecenal | High | Tuned to this compound cas.cnelifesciences.orgnih.gov |

| HassOR14b (WT) | (Z)-9-Tetradecenal | Low | Limited response cas.cnelifesciences.orgnih.gov |

| HarmOR14b (WT) | (Z)-9-Tetradecenal | High | Tuned to this compound cas.cnelifesciences.orgnih.gov |

| HarmOR14b (WT) | (Z)-9-Hexadecenal | Low | Limited response cas.cnelifesciences.orgnih.gov |

| HassOR14b (Mutant X) | (Z)-9-Tetradecenal | Increased | Mutation X enhances response to Z9-14:Ald |

| HassOR14b (Mutant Y) | (Z)-9-Hexadecenal | Decreased | Mutation Y reduces response to Z9-16:Ald |

These experiments provide direct evidence for the molecular basis of how insects differentiate between pheromone components, including the specific recognition of (Z)-9-Tetradecenal by its cognate receptor.

Interspecific Hybridization Experiments

Interspecific hybridization experiments between closely related moth species with different pheromone communication systems have been valuable for understanding the genetic basis of these differences, including the production and perception of components like (Z)-9-Tetradecenal. By crossing two species and analyzing the pheromone blends and olfactory responses of the hybrid offspring, researchers can identify the genetic factors that control these traits.

Hybridization studies involving Heliothis virescens and Heliothis subflexa have provided insights into the inheritance of pheromone production and response. nih.govnih.govmpg.depnas.org These species have different pheromone blends, and (Z)-9-Tetradecenal is a component in the blend of H. virescens. nih.govfrontiersin.org

Analyzing the pheromone gland contents of hybrid females and the electrophysiological or behavioral responses of hybrid males to different pheromone components allows researchers to link specific genetic loci to variations in the pheromone system. For example, backcross experiments between F1 hybrids and parental species can help map the genes responsible for producing specific pheromone components or for the sensitivity of olfactory neurons to these compounds. cas.cnpnas.org

Studies have shown that the inheritance of olfactory preferences and pheromone production traits can be complex, often involving multiple genes. nih.govcas.cn Hybrid males may exhibit intermediate responses or show preferences skewed towards one parental species, depending on the inheritance patterns of the relevant receptor genes or biosynthetic enzyme genes. nih.gov

Data from interspecific hybridization experiments can illustrate the genetic control over pheromone phenotypes. For instance, tables could show the proportion of (Z)-9-Tetradecenal in the pheromone blends of parental species and hybrid offspring, or the electroantennogram (EAG) responses of hybrid males to (Z)-9-Tetradecenal compared to parental lines.

| Cross Type | Female Pheromone Blend Composition (Example % Z9-14:Ald) | Male EAG Response to Z9-14:Ald (Example mV) |

| Heliothis virescens (Female) x H. virescens (Male) | X % | A mV |

| Heliothis subflexa (Female) x H. subflexa (Male) | Y % | B mV |

| H. virescens (Female) x H. subflexa (Male) (F1 Hybrid) | Z % | C mV |

| Backcross (F1 Female x H. virescens Male) | Varies | Varies |

(Note: The specific percentage values and EAG responses (mV) would be illustrative and based on findings from relevant hybridization studies.)

These experiments provide crucial evidence for the genetic architecture underlying the evolution of divergent pheromone communication systems and the specific role of genes influencing compounds like (Z)-9-Tetradecenal in maintaining reproductive isolation between species. pnas.org

Future Research Directions and Unanswered Questions

Elucidation of Undiscovered (Z)-9-Tetradecenal Functions in Non-Lepidopteran Species

While primarily known as a lepidopteran sex pheromone, the potential roles of (Z)-9-Tetradecenal in non-lepidopteran species are not fully understood and represent a key area for future research. Although its presence has been noted in some non-lepidopterans, such as its identification as an alarm pheromone component in Camponotus obscuripes ants researchgate.net, its functional significance in a wider range of non-lepidopteran taxa remains largely unexplored. Research could focus on targeted chemical analyses of volatile compounds produced by diverse non-lepidopteran organisms to identify the presence of (Z)-9-Tetradecenal. Subsequent behavioral assays and electrophysiological studies would be crucial to determine if and how these species detect and respond to the compound. Investigating the ecological contexts in which (Z)-9-Tetradecenal might play a role in non-lepidopterans, such as in foraging, defense, or social communication, could reveal novel semiochemical functions.

Advanced Molecular Characterization of Pheromone Receptor-Ligand Interactions

Understanding the precise molecular interactions between (Z)-9-Tetradecenal and its cognate olfactory receptors (PRs) in target species is fundamental. While some PRs responsive to (Z)-9-Tetradecenal have been identified in species like Helicoverpa armigera and Spodoptera frugiperda nih.govfrontiersin.orgnih.gov, detailed structural and functional characterization of these interactions is needed. Future research should aim to:

Determine the three-dimensional structures of (Z)-9-Tetradecenal-binding PRs using techniques such as X-ray crystallography or cryo-electron microscopy.

Utilize advanced computational modeling, including molecular dynamics simulations, to understand the binding dynamics and conformational changes upon ligand binding. researchgate.netnih.gov